Lithium squarate
Overview
Description
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist. It is known for its ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity . The compound is often used in scientific research to study serotonin signaling pathways and the role of 5-HT1A receptors .
Preparation Methods
The synthetic route for WAY-100635 maleate salt involves the reaction of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide with maleic acid . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scaled-up reaction conditions .
Chemical Reactions Analysis
WAY-100635 maleate salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
WAY-100635 maleate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Industry: Applied in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
WAY-100635 maleate salt exerts its effects by selectively binding to and inhibiting 5-HT1A serotonin receptors . This inhibition prevents the activation of these receptors by serotonin, thereby modulating serotonin signaling pathways. The compound’s ability to inhibit brexpiprazole further highlights its role in regulating serotonin-dopamine activity .
Comparison with Similar Compounds
WAY-100635 maleate salt is unique in its high selectivity for 5-HT1A serotonin receptors. Similar compounds include:
WAY-100135: Another 5-HT1A receptor antagonist with similar properties but different chemical structure.
Ketanserin (+)-tartrate salt: A serotonin receptor antagonist with broader receptor selectivity.
MDL 11939: A compound with similar serotonin receptor antagonistic properties.
These compounds share some pharmacological properties with WAY-100635 maleate salt but differ in their selectivity and chemical structures .
Properties
IUPAC Name |
dilithium;3,4-dioxocyclobutene-1,2-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.2Li/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCJEFTZDJUXNO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1(=C(C(=O)C1=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Li2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104332-28-7 | |
Record name | 3,4-Dihydroxy-3-cyclobutene-1,2-dione dilithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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